Butyne-1,4-diol
Description
Significance of Butyne-1,4-diol as a Chemical Building Block
This compound's unique chemical structure, featuring a carbon-carbon triple bond and two hydroxyl functional groups, makes it a versatile and highly reactive building block in organic synthesis. ontosight.aicymitquimica.com Its reactivity allows it to undergo various chemical transformations, including hydrogenation, oxidation, and polymerization, to produce a diverse range of valuable chemicals. atamanchemicals.comontosight.aicymitquimica.com
One of the most significant applications of this compound is as a precursor to 1,4-butanediol (B3395766) (BDO) and 2-butene-1,4-diol (B106632) through hydrogenation. wikipedia.orgatamankimya.com BDO is a large-scale industrial chemical used in the production of plastics, elastic fibers like spandex, and polyurethanes. wikipedia.orgatamanchemicals.com Specifically, a major portion of BDO is dehydrated to produce tetrahydrofuran (B95107) (THF), a critical solvent and a monomer for polytetramethylene ether glycol (PTMEG), which is a key component of spandex fibers. wikipedia.orgchemcess.comfortunebusinessinsights.com
Furthermore, this compound is an essential intermediate in the manufacturing of various other products, including:
Vitamin B6 wikipedia.orgchemeurope.com
Herbicides wikipedia.orgatamanchemicals.com
Textile additives wikipedia.orgatamanchemicals.com
Corrosion inhibitors wikipedia.orgatamanchemicals.com
Plasticizers wikipedia.orgatamanchemicals.com
Synthetic resins wikipedia.orgatamanchemicals.com
Polyurethanes wikipedia.orgatamanchemicals.comatamanchemicals.com
Its derivatives are also explored in polymer chemistry for creating materials with specific properties like thermal stability and chemical resistance, and in biotechnology for their potential biological activities. ontosight.aiontosight.ai
Historical Context of Research on this compound
The synthesis of this compound is a prominent example of Reppe chemistry, a field of acetylene (B1199291) chemistry pioneered by the German chemist Walter Reppe in the 1930s. chemcess.comatamanchemicals.com The Reppe process involves the reaction of acetylene with formaldehyde (B43269) under pressure, a method that became a dominant industrial route for producing this compound and its derivatives. wikipedia.orgchemcess.comechemi.com This breakthrough was crucial for the industrial-scale production of 1,4-butanediol, with over 95% of the world's production in 1984 based on this synthesis. globallcadataaccess.org
Early research focused on the fundamental chemical behavior of this compound. For instance, studies in the late 1980s investigated the composition of commercial grade this compound, revealing the presence of monomers, dimers, and trimers in solution. nih.gov
Scope of Current Academic Investigations
Contemporary research on this compound is multifaceted, extending from optimizing its synthesis and subsequent conversions to exploring novel applications for its derivatives.
A significant area of investigation is the catalytic hydrogenation of this compound. Researchers are actively studying various catalyst systems to achieve high selectivity for either 2-butene-1,4-diol or 1,4-butanediol. jst.go.jpresearchgate.net Studies have explored the use of palladium, platinum, and copper-based catalysts, investigating the role of catalyst supports, additives like ammonia (B1221849), and reaction conditions on product distribution. jst.go.jpresearchgate.netresearchgate.netacs.org The kinetics and mechanisms of these hydrogenation reactions are also a key focus, with the goal of developing more efficient and selective industrial processes. jst.go.jpresearchgate.net
In the realm of polymer science , this compound is being investigated as a monomer for the synthesis of novel polymers with unique properties. ontosight.ai For example, research has been conducted on the copolymerization of this compound with other monomers, such as (chloromethyl-)oxirane and acrylamide (B121943), to create polymers with potential applications in areas like biomedicine. ontosight.aiajchem-a.com These studies often involve detailed characterization of the resulting polymers' thermal and chemical properties. ontosight.aiajchem-a.com
Furthermore, the unique reactivity of the alkyne group in this compound is being leveraged in the synthesis of complex organic molecules and materials. atamanchemicals.comatamankimya.com This includes its use in cycloaddition reactions and as a building block for creating specialty chemicals and functional materials. atamankimya.com
Interactive Data Table: Properties of this compound
| Property | Value |
| IUPAC Name | but-2-yne-1,4-diol |
| Molecular Formula | C4H6O2 |
| Molar Mass | 86.09 g/mol |
| Appearance | Colorless to light-brown solid |
| Melting Point | 52-58 °C |
| Boiling Point | 238 °C |
| Solubility in Water | 3740 g/L |
Note: The data in this table is compiled from multiple sources. wikipedia.orgchemeurope.comechemi.comnih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
54141-09-2 |
|---|---|
Molecular Formula |
C4H6O2 |
Molecular Weight |
86.09 g/mol |
IUPAC Name |
but-1-yne-1,4-diol |
InChI |
InChI=1S/C4H6O2/c5-3-1-2-4-6/h5-6H,1,3H2 |
InChI Key |
JSPXPZKDILSYNN-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C#CO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Butyne 1,4 Diol
Reppe Synthesis and Mechanistic Studies
The Reppe synthesis, based on the pioneering work of Walter Reppe, is the most widely adopted method for the commercial production of butyne-1,4-diol. chemcess.comgloballcadataaccess.org This reaction involves the condensation of formaldehyde (B43269) and acetylene (B1199291). atamankimya.comatamanchemicals.comchemcess.com
The classical Reppe synthesis utilizes copper acetylide as a catalyst. nih.govgloballcadataaccess.org In this process, acetylene and an aqueous solution of formaldehyde react under pressure. nih.govchemcess.com Patented production methods often employ copper bismuth catalysts, sometimes coated on an inert material. atamankimya.comatamanchemicals.com Copper(II) oxide, a component of some catalyst formulations, is converted in situ to copper(I) acetylide by acetylene and formaldehyde, forming the active catalytic species. chemcess.commdpi.com Bismuth oxide is frequently included in the catalyst composition to inhibit the formation of insoluble polymers known as "cuprenes". chemcess.com
Optimizing the reaction conditions is crucial for efficient this compound synthesis via the Reppe method. The reaction is typically carried out in closed systems, often in batch reactors, which operate with liquid-circulation systems to control temperature and ensure optimal conditions. nih.govchemcess.commdpi.com
Table 1: Typical Reaction Conditions for Reppe Synthesis of this compound
| Parameter | Range/Value | Source |
| Temperature | 80–100 °C (industrial scale), 90–150 °C | nih.govwikipedia.orgchemcess.com |
| Formaldehyde Concentration | 30–50% aqueous solution | nih.govchemcess.com |
| Acetylene Partial Pressure | 1–6 x 10^5 Pa (1–6 bar), 2–6 bar | nih.govchemcess.comgoogle.com |
| pH | 5–8 | chemcess.com |
The crude product from the Reppe synthesis typically contains 33-55% butynediol, along with minor amounts of propargyl alcohol, unreacted formaldehyde, and heavy by-products. nih.gov
While the full mechanism of the Reppe synthesis is complex, it is understood to involve the condensation of acetylene with formaldehyde catalyzed by copper acetylide. researchgate.netscispace.com Cuprous species (specifically cuprous acetylide) are considered the active species in the formaldehyde ethynylation. mdpi.com The formation of cuprous acetylide occurs in situ during the reaction, involving the reduction of Cu²⁺ to Cu⁺, followed by the complexation of Cu⁺ with acetylene. mdpi.com Kinetic studies suggest that the adsorption and activation of both formaldehyde and acetylene on the catalyst surface are critical steps influencing the ethynylation rate. mdpi.com The terminal ≡C–H of the acetylene molecule is acidic, while the oxygen in the C=O unit of formaldehyde possesses lone pairs of electrons, facilitating their interaction with the catalyst. mdpi.com
Contemporary Catalytic Approaches
Beyond the classical Reppe synthesis, modern research explores alternative catalytic strategies to enhance the efficiency and sustainability of this compound production and its derivatives.
Heterogeneous catalysis plays a significant role in the synthesis of this compound and its subsequent transformations. Various heterogeneous catalysts have been investigated for the interaction of acetylene and formaldehyde to yield this compound. These include copper-bismuth-nickel-kaolin, copper-bismuth-cobalt-kaolin, and similar compositions supported on bentonite, silica (B1680970) gel, and zeolite, with their performance depending on content, temperature, and reaction duration. researchcommons.org
In the context of further hydrogenation of this compound to 2-butene-1,4-diol (B106632) or 1,4-butanediol (B3395766), a variety of heterogeneous catalysts have been studied. Palladium (Pd) and nickel (Ni)-based catalysts, often supported on materials like CaCO3, carbon, alumina, or polymeric resins, are commonly used. rsc.orgresearchgate.netresearchgate.net For instance, Pd@MIL-101(Cr) hetero-catalysts, where palladium nanoparticles are immobilized within MIL-101(Cr) cavities, have demonstrated high activity, stability, and selectivity (over 94%) for the hydrogenation of 2-butyne-1,4-diol (B31916) to 2-butene-1,4-diol under mild conditions (50 °C and 0.5 MPa). rsc.org Schiff-base modified Pd nanoparticles supported on silica have also shown excellent catalytic activity and selectivity for this transformation. researchgate.net
Biocatalysis, utilizing enzymes as catalysts, offers a sustainable and environmentally friendly approach to chemical synthesis. encyclopedia.pubnih.gov While direct enzyme-based synthesis of this compound itself is not as widely reported as its chemical synthesis, enzymes, particularly alcohol dehydrogenases (ADHs), are extensively employed in the stereoselective reduction of various dicarbonyl compounds to produce optically active diols. mdpi.com For example, ADHs have been successfully used for the bioreduction of 1,4-diaryl-1,4-diketones to their corresponding 1,4-diols, often achieving high diastereo- and enantiomeric excesses. mdpi.com These enzymatic processes are known for their excellent selectivity and can be applied in the preparation of chiral alcohols, including 1,4-dialkyl-1,4-diols. mdpi.com While this compound is a precursor to 1,4-butanediol, which can be involved in enzyme-catalyzed polyester (B1180765) production, the direct biocatalytic route for this compound itself is an area of ongoing research. acs.orggoogle.com
Reaction Chemistry and Mechanisms of Butyne 1,4 Diol
Reactions of the Hydroxyl Functional Groups
Etherification Reactions with Alkylene Oxides
Butyne-1,4-diol can participate in etherification reactions with alkylene oxides, leading to the formation of alkoxylation products. For instance, this compound reacts with alkylene oxides, such as ethylene (B1197577) oxide and/or propylene (B89431) oxide, typically in a molar ratio of 1.5 to 2.5 moles of alkylene oxide per mole of this compound, at elevated temperatures and in the presence of a catalyst google.com. Catalysts employed in these reactions can include higher molecular weight thioethers or alkali metal chlorides, such as potassium chloride google.comontosight.ai. This reaction results in the formation of ether linkages, and subsequent hydrolysis of the epoxide ring can lead to diol or polyol structures wikidata.org. The specific structure of the resulting compound can vary depending on reaction conditions like temperature, catalyst type, and reactant molar ratio wikidata.org.
Complex Reaction Networks and By-product Formation
The chemical transformations involving this compound often proceed through complex reaction networks, particularly during its industrial hydrogenation to 1,4-butanediol (B3395766). This process is a two-step hydrogenation, where this compound (BYD) is initially hydrogenated to 2-butene-1,4-diol (B106632) (BED), which then undergoes further hydrogenation to yield 1,4-butanediol (BDO) ontosight.aicapes.gov.brgoogle.com. However, this primary reaction pathway is accompanied by numerous side reactions that lead to the formation of various by-products ontosight.aigoogle.comgoogle.com.
Side Reactions and Undesirable Decompositions
During the hydrogenation of 2-butyne-1,4-diol (B31916), several side reactions can occur, diminishing the selectivity towards the desired products. These undesirable reactions often stem from the further transformation of the intermediate 2-butene-1,4-diol ontosight.aicapes.gov.brgoogle.com. Common by-products observed include butyraldehyde, n-butanol, acetal, γ-hydroxybutyraldehyde, and crotyl alcohol ontosight.aicapes.gov.brgoogle.comgoogle.com. Another significant by-product, particularly when using Raney nickel catalysts, is 2-(4-hydroxybutoxy)tetrahydrofuran (HBOTHF), which is comparatively difficult to hydrogenate into 1,4-butanediol ontosight.aigoogle.com. The formation of these side products is often more pronounced at very high substrate conversion rates, especially when palladium catalysts are employed, due to their propensity to promote hydrogenolysis and isomerization reactions of alkenes ontosight.ai.
Beyond hydrogenation, this compound itself can undergo undesirable decompositions. Pure 1,4-butynediol is non-explosive, but the presence of small amounts of certain impurities, such as alkali hydroxides, alkaline earth hydroxides, or halides, can lead to explosive decomposition upon distillation lgcstandards.com. Furthermore, treating butynediol with basic catalysts in the absence of a solvent at room temperature can cause instability, which is exacerbated at elevated temperatures lgcstandards.com. Contamination with mercury salts in strong acids can also result in violent decomposition lgcstandards.com. This compound also reacts with a mixture of chlorine and hydrochloric acid to yield mucochloric acid google.com.
Isomerization Phenomena
Isomerization plays a crucial role in the complex reaction network of this compound hydrogenation. The intermediate 2-butene-1,4-diol (BED) can undergo isomerization, specifically from its cis-isomer (cis-2-butene-1,4-diol) to its trans-isomer (trans-2-butene-1,4-diol) google.com. This double bond migration contributes to the complexity of the reaction mixture ontosight.aicapes.gov.brgoogle.com.
A notable isomerization phenomenon associated with this compound hydrogenation is the formation of 2-hydroxytetrahydrofuran (B17549) (HTHF). This compound is a cyclic tautomer of 4-hydroxybutanal hemiacetal and is identified as a major by-product resulting from isomerization and self-condensation reactions ontosight.ai. The presence of such isomerization pathways highlights the intricate control required in industrial processes to maximize the yield of desired products and minimize the formation of undesirable isomers and by-products.
Catalysis in Butyne 1,4 Diol Transformations
Catalytic Hydrogenation of Butyne-1,4-diol
Role of Additives in Selectivity Control (e.g., Ammonia (B1221849), Bismuth)
Additives play a critical role in controlling the selectivity of this compound hydrogenation. For instance, the presence of ammonia (NH₃) has been shown to significantly influence the product distribution, particularly in palladium-catalyzed systems jst.go.jpresearchgate.net. With a 1% Pd/CaCO₃-NH₃ catalyst system, almost complete selectivity to the intermediate olefinic diol, cis-2-butene-1,4-diol (B44940), has been achieved jst.go.jpresearchgate.net. This high selectivity is attributed to the competitive adsorption of ammonia on the palladium surface alongside the this compound substrate, which can hinder the further hydrogenation of the desired intermediate jst.go.jp.
In platinum-based catalysts, the formation of side products can be entirely eliminated in the hydrogenation of this compound jst.go.jp. The introduction of alkali metals as dopants in Pt catalysts increases the basic strength, leading to an enhanced electron density of platinum. This, in turn, facilitates faster desorption and higher selectivity to butenediol jst.go.jpresearchgate.net. While bismuth is mentioned as an example, the provided search results primarily highlight the impact of ammonia and alkali metals.
Catalyst Pretreatment Effects on Activity and Selectivity
Catalyst pretreatment significantly impacts the activity and selectivity in this compound hydrogenation. Studies on palladium catalysts have shown that pretreatment with both this compound and hydrogen can influence the catalyst's performance researchgate.net. For example, a hydrogen-pretreated catalyst can lead to a substantial increase in activity, although it might slightly decrease the selectivity towards 2-butene-1,4-diol (B106632) researchgate.net.
For supported catalysts, especially those involving nickel, reduction treatment with hydrogen or a hydrogen/inert gas mixture at temperatures between 150 °C and 500 °C is often employed at the beginning of the reaction google.com. This reduction can be performed directly within the synthesis reactor google.com. If the reduction is carried out in a separate reactor, the catalyst surface can be passivated with an oxygen-containing gas mixture at 30 °C before removal, and then reactivated in the synthesis reactor at 180 °C google.com. The specific pretreatment conditions, such as calcination temperature and the nature of the reducing atmosphere, can influence the dispersion of active metal particles and the formation of active species, thereby affecting both activity and selectivity researchgate.netrsc.org. For instance, calcined platinum oxide clusters (PtₓOᵧ) on silicon carbide supports convert to reduced Pt⁰ species during the hydrogenation process, with metallic Pt nanoparticles (2–3 nm) being the active species for selective hydrogenation to butenediol rsc.org.
Kinetic Studies and Reaction Rate Determination
Kinetic studies are crucial for understanding the reaction mechanism and optimizing the hydrogenation of this compound. The reaction pathway is complex, involving parallel and consecutive steps, leading to various products including butenediol, butanediol (B1596017), and side products such as γ-hydroxybutyraldehyde, n-butanol, and n-butyraldehyde jst.go.jpresearchgate.net.
For palladium-supported catalysts, the initial rate of hydrogenation has been studied in batch reactors, with parameters like hydrogen pressure, catalyst loading, and initial concentrations of this compound and ammonia being investigated researchgate.net. It has been observed that the reaction rate is proportional to the square root of hydrogen pressure, and an increase in this compound concentration can inhibit the reaction researchgate.netacs.org. Conversely, other studies have reported a first-order dependence on hydrogen pressure and a zero-order dependence towards butynediol up to approximately 80% conversion over Pd/ACF catalysts psu.edu.
The Langmuir-Hinshelwood (L-H) kinetic model is frequently employed to describe the reaction rates in the catalytic hydrogenation of this compound. This model assumes competitive adsorption of reactants on the catalyst surface researchgate.netacs.orgias.ac.inacs.org. For instance, a Langmuir-Hinshelwood type rate model has been proposed for the selective hydrogenation of 2-butyne-1,4-diol (B31916) to cis-2-butene-1,4-diol, showing excellent agreement between predicted concentration-time profiles and experimental results researchgate.net.
In some cases, the L-H model has indicated a higher fitted adsorption constant for 2-butyne-1,4-diol in a mixed solvent (e.g., 5% isopropyl alcohol in water) compared to pure solvent, suggesting stronger adsorption in the mixed solvent acs.org. For platinum-catalyzed hydrogenation, an L-H type mechanism has also been proposed, explaining the formation of butenediol and butanediol based on associative or dissociative adsorption of this compound via carbene and carbyne type intermediates reacting with adsorbed hydrogen ias.ac.in.
This compound in Other Catalytic Systems
Beyond its direct hydrogenation, this compound and its derivatives are relevant in other catalytic systems, particularly concerning functionalized supports.
This compound-functionalized supports have been investigated for their potential in heterogeneous catalysis atamanchemicals.com. These functionalized supports can enhance catalyst stability, activity, and selectivity, leading to improved catalytic performance in various chemical transformations atamanchemicals.com. The incorporation of this compound into support materials can modify their surface properties, creating specific sites or environments that favor desired catalytic pathways. For instance, palladium nanoparticles supported on activated carbon fibers (ACFs) have been studied for the hydrogenation of butynediol, with the ACF support providing a basis for structured catalytic fixed beds researchgate.net. The nature of the catalyst support plays a significant role in both conversion and selectivity researchgate.netxdhg.com.cn. Different carriers like USY, ZSM-5, SBA-15, Al₂O₃, and SiO₂ affect the performance of nickel-based catalysts in butynediol hydrogenation, with SBA-15 showing high selectivity to 1,4-butanediol (B3395766) xdhg.com.cn.
Ligand Formation in Coordination Chemistry
This compound (HOCH₂C≡CCH₂OH) functions as a ligand by engaging with metal ions through distinct coordination modes, influencing the structural and electronic properties of the resulting complexes.
Beyond π-coordination, this compound can also act as a bidentate ligand through its oxygen donor atoms located at the 1 and 4 positions. This mode of coordination results in the formation of seven-membered chelate rings with metal ions. This behavior is particularly observed with hard acceptor metal ions, such as Praseodymium(III) (Pr(III)) and Neodymium(III) (Nd(III)), which demonstrate a strong affinity for oxygen-donating chelating ligands. Studies involving the complexation of this compound with Pr(III) and Nd(III) in non-aqueous solutions have investigated the interaction between the metal 4f-orbitals and the π-electron densities of the triple bond. This interaction correlates with variations in oscillator strengths and Judd-Ofelt electric dipole intensity parameters, providing insights into the electronic structure and bonding within these complexes.
Furthermore, this compound serves as a valuable precursor and building block for the synthesis of more elaborate ligands. Its hydroxyl groups can be chemically modified to create complex bidentate ligands, such as diphosphite ligands. These modified ligands can then be employed to form coordination complexes with various transition metals, including platinum (Pt) and palladium (Pd), demonstrating its utility in the design of specialized catalytic systems.
The following table summarizes key coordination characteristics of this compound:
| Coordination Mode | Donor Atoms/Site | Metal Ion Examples | Chelate Ring Size (if applicable) | Notes |
| π-Coordination | C≡C bond | Copper(I) (Cu(I)) | N/A | Forms trigonal complexes; hydroxyl groups typically not coordinated but form hydrogen bonds. |
| Bidentate Chelation | Oxygen (O) atoms | Praseodymium(III) (Pr(III)), Neodymium(III) (Nd(III)) | Seven-membered | Coordinates through hydroxyl oxygens; relevant for hard metal ions; influences 4f-orbital interactions. |
| Precursor for Complex Ligands | Hydroxyl groups | Platinum (Pt), Palladium (Pd) | Varies by derivative | Used to synthesize derivatives like diphosphite ligands, which then coordinate to metals. |
Derivatization and Applications in Organic Synthesis
Precursor in the Synthesis of Specialty Chemicals and Intermediates
Butyne-1,4-diol serves as a key precursor for the production of several important specialty chemicals and intermediates, underpinning various industrial applications. nih.govfishersci.co.uk
One of the most significant applications of this compound is its role as a precursor in the production of 1,4-butanediol (B3395766) (BDO) and 2-butene-1,4-diol (B106632) (BED) through hydrogenation processes. nih.govontosight.aifishersci.co.uktcichemicals.com
1,4-Butanediol (BDO): The complete hydrogenation of this compound yields 1,4-butanediol. ontosight.aitcichemicals.com This process is a major industrial route for BDO synthesis, with over 95% of world production based on the Reppe synthesis (which produces this compound from formaldehyde (B43269) and acetylene) followed by hydrogenation. Industrial-scale production of 1,4-butanediol from this compound typically involves continuous hydrogenation over modified nickel catalysts. For instance, a one-stage flow process can be carried out at temperatures between 80 °C and 160 °C and pressures up to 300 bar. An aqueous solution of 2-butyne-1,4-diol (B31916) (30–50%) is reacted with carbon monoxide-free hydrogen over reduced nickel-copper-manganese catalysts on silica (B1680970) gel strands. Alternatively, Raney-type nickel catalysts carrying 3 to 25% by weight of copper can be used at pressures of 0 to 20 atmospheres gauge and temperatures initially from 20 to 80 °C, then raised to 80 to 140 °C. Palladium-supported catalysts, such as 1% Pd/C, can also produce 1,4-butanediol as a major product.
2-Butene-1,4-diol (BED): Selective hydrogenation (semi-hydrogenation) of this compound produces 2-butene-1,4-diol, which is an important intermediate for various downstream fine chemicals, including vitamins and insecticides. ontosight.aitcichemicals.com Achieving high selectivity to BED is a critical aspect of this reaction. Common catalysts for this selective hydrogenation include palladium-supported catalysts, such as Pd/CaCO₃ doped with lead (Lindlar catalyst), although this catalyst has drawbacks due to the toxicity of lead and yields typically below 90%. More efficient and sustainable approaches have been explored, including the use of platinum catalysts (e.g., 0.5 wt% Pt/SiC), which can achieve excellent selectivity (approximately 96%) for BED with high conversion (96%) of this compound. Recent research highlights photocatalytic semihydrogenation using copper single atoms anchored on titanium dioxide (TiO₂) nanoparticles with water as the hydrogen source under ambient conditions, offering a sustainable alternative.
The hydrogenation of this compound to 1,4-butanediol is a two-step process, with 2-butene-1,4-diol as an intermediate. However, side reactions, such as isomerization of BED, can lead to by-products like γ-hydroxybutyraldehyde, n-butyraldehyde, and n-butanol.
Table 1: Typical Hydrogenation Conditions for this compound
| Product Target | Catalyst System | Temperature Range (°C) | Pressure Range (bar/atm) | Selectivity/Conversion | Source |
| 1,4-Butanediol | Modified Nickel (e.g., Ni-Cu-Mn on silica gel) | 80 – 160 | 300 | - | |
| 1,4-Butanediol | Raney-type Nickel with Copper | 20 – 140 | 0 – 20 | - | |
| 2-Butene-1,4-diol | 1% Pd/CaCO₃–NH₃ | - | - | Selective | |
| 2-Butene-1,4-diol | Pd/CaCO₃ (Lindlar catalyst) | - | - | ≤90% yield | |
| 2-Butene-1,4-diol | 0.5 wt% Pt/SiC | - | - | ~96% selectivity, 96% conversion | |
| 2-Butene-1,4-diol | Cu single atoms anchored on TiO₂ (photocatalytic) | Ambient | Ambient | Near-unity conversion and selectivity |
This compound is a precursor for the synthesis of mucochloric acid, also known as 2,3-dichloro-3-formylacrylic acid (HO₂CC(Cl)=C(Cl)CHO). nih.govontosight.aifishersci.co.uktcichemicals.com This synthesis is achieved by reacting this compound with a mixture of chlorine and hydrochloric acid. nih.govontosight.aifishersci.co.uktcichemicals.com
This compound is widely used as an intermediate in the production of various agrochemicals, including plant protection agents, pesticides, herbicides, insecticides, and growth regulators. nih.govontosight.aifishersci.co.uk A notable example is its use in the production of the carbamate (B1207046) herbicide 3-chloro-2-butynyl N-(3-chlorophenyl)carbamate, also known as Barban or Carbyne. ontosight.aifishersci.co.uktcichemicals.com It is also employed in the formulation of agricultural chemicals to improve their effectiveness and stability.
Synthesis of Complex Organic Molecules
Beyond its role in industrial intermediates, this compound serves as a valuable building block for the synthesis of more complex organic molecules, including those with bioactive properties and natural products. fishersci.caaksci.com
This compound is a significant precursor in the synthesis of pharmaceutical compounds, including active pharmaceutical ingredients (APIs) and their intermediates. nih.govaksci.com Its derivatives have been investigated for potential therapeutic applications, and it can serve as a raw material for the synthesis of anticancer drugs, antiviral drugs, and antibiotics. nih.gov Furthermore, this compound is an important raw material in the synthesis of vitamin B6. nih.govfishersci.co.uktcichemicals.com In biological studies, it has also been utilized for its nematocidal activity. nih.govfishersci.co.uk
The unique structure of this compound, featuring both an alkyne and two hydroxyl groups, makes it valuable in the total synthesis of complex natural products and their analogues. It is extensively used in various cycloaddition reactions, such as the homologation method for preparing substituted acenes. This compound also participates in rhodium- and iridium-catalyzed [2+2+2] inter- and intramolecular cyclotrimerization reactions, which are powerful tools for constructing cyclic systems. Specific natural products whose total synthesis can involve this compound include (−)-isolaurallene, (−)-amphidinolide P, and bistramide A. fishersci.co.uk
Introduction of Functional Groups and Structural Motifs
This compound serves as a valuable precursor in organic synthesis due to its terminal alkynyl groups and two hydroxyl functionalities, enabling the strategic introduction of various functional groups and structural motifs. Current time information in Magadi, KE. The compound's inherent reactivity allows it to participate in a wide array of chemical transformations, including oxidation, reduction, and substitution reactions, leading to a broad spectrum of products. Current time information in Magadi, KE.
A primary application of this compound is its role as an intermediate in the synthesis of other commercially important chemicals. For instance, it is a key precursor to 1,4-butanediol and 2-butene-1,4-diol, which are obtained through hydrogenation processes. fishersci.casigmaaldrich.comnih.govwikipedia.org Beyond these direct derivatives, this compound is instrumental in the total synthesis of intricate natural products, such as (−)-isolaurallene, (−)-amphidinolide P, and bistramide A. Current time information in Magadi, KE.fishersci.ca Its derivatives are also explored in biotechnological research for their biological activities, including potential anticancer properties. uni.lu
Furthermore, this compound is utilized in the synthesis of surfactants and can be incorporated into adhesive and sealant formulations to enhance bonding strength and durability. Current time information in Magadi, KE. In the textile industry, it functions as a chemical intermediate for the production of dye intermediates, textile finishing agents, and flame retardants. Current time information in Magadi, KE. It is also a major raw material for the synthesis of vitamin B6. fishersci.casigmaaldrich.comnih.gov
Advanced Synthetic Strategies Involving this compound
The unique structural features of this compound enable its participation in advanced synthetic strategies, particularly in the realm of cycloaddition reactions and host-guest chemistry.
Cycloaddition Reactions (e.g., [2+2+2] cyclotrimerization)
This compound is extensively employed in cycloaddition reactions, which are crucial for constructing complex cyclic systems. A notable example is its use in the homologation method for the preparation of substituted acenes. Current time information in Magadi, KE.fishersci.ca The compound is also a key participant in rhodium- and iridium-catalyzed [2+2+2] inter- and intramolecular cyclotrimerization reactions. Current time information in Magadi, KE.fishersci.casigmaaldrich.com This process allows for the convergent synthesis of dendrimers, where acetylenic moieties attached to dendritic precursors are cyclized to form a benzene (B151609) core surrounded by six dendrons. ontosight.ai For instance, benzylic ethers derived from 2-butyne-1,4-diol have been subjected to Williamson ether coupling to yield substituted alkynes, which subsequently undergo trimerization catalyzed by dicobalt octacarbonyl to afford novel dendritic macromolecules. ontosight.ai In another application, 2-butyne-1,4-diol has been involved in Rh-catalyzed cyclotrimerization with alkynyl yndiamides and other alkynes to produce highly substituted 7-aminoindolines with high regioselectivity. nih.gov The alkyne moiety of this compound can also undergo other cycloaddition reactions, such as Huisgen click chemistry with azides under Cu(I) catalysis, leading to triazole derivatives. thegoodscentscompany.com
Host-Guest Chemistry Applications
While this compound itself is a building block, its derivatives play significant roles in host-guest chemistry, a field focused on the formation of inclusion complexes between host and guest molecules through non-covalent interactions. A prominent example is 1,1,4,4-tetraphenyl-2-butyne-1,4-diol (B75399), a "wheel-and-axle" host compound. thegoodscentscompany.commdpi.com This derivative features a central butyne diol backbone flanked by four phenyl groups, enabling it to form supramolecular inclusion complexes with a variety of guest molecules, including ketones, amines, and sulfoxides. thegoodscentscompany.commdpi.com These complexes are stabilized by non-covalent interactions such as hydrogen bonding and van der Waals forces. thegoodscentscompany.com The rigid and bulky phenyl groups of 1,1,4,4-tetraphenyl-2-butyne-1,4-diol are crucial for stabilizing these complexes, making the compound valuable in host-guest chemistry and crystallography for selective guest encapsulation. thegoodscentscompany.com Host-guest chemistry, in general, finds applications in diverse areas such as chemosensors, drug solubility and transport, chromatography, and the resolution of enantiomers. sci-toys.com
Polymer and Advanced Materials Science Applications
Monomer in High-Performance Polymer Synthesis
The dual functionality of butyne-1,4-diol, possessing both a triple bond and two hydroxyl groups, allows it to participate in various polymerization reactions, leading to the formation of diverse polymeric materials. atamanchemicals.comwikipedia.orgontosight.ai
This compound is employed in the synthesis of polyurethanes, where it functions as a chain extender. atamanchemicals.com In this role, it reacts with diisocyanates, such as 4,4'-diphenylmethane diisocyanate (MDI), to form the "hard segment" domains of polyurethanes. gantrade.comchinafuran.com The incorporation of this compound yields crystalline urethane (B1682113) domains that efficiently microphase separate, resulting in tough elastomeric networks. gantrade.comchinafuran.com This contributes to polyurethanes with a good balance of hardness and low-temperature flexibility, high strength, durability, and thermal stability. gantrade.com It is particularly advantageous in the production of high-performance foams, coatings, and elastomers. atamanchemicals.com
This compound is applied in the synthesis of polyester (B1180765) resins, contributing to the production of high-quality resins used in materials like fiberglass and other composite materials. atamanchemicals.com It can be used as a monomer to synthesize linear unsaturated polyesters, where its double bonds (after hydrogenation to butenediol) can maintain a stable cis-conformation at high temperatures and during long reaction times, making it a promising monomer for practical applications. doi.org Studies have indicated that cis-2-butene-1,4-diol (B44940), a derivative of this compound, can outperform 1,4-butanediol (B3395766) in enhancing the mechanical properties of polyesters. doi.orgresearchgate.net
An example of mechanical properties of polyesters synthesized with cis-2-butene-1,4-diol and varying aliphatic diacid spacers is presented below:
| Property | Short Spacer (e.g., C4) | Long Spacer (e.g., C8) |
| Glass Transition (Tg) | 90 °C | 51 °C |
| Melting Point (Tm) | 175 °C | 147 °C |
| Tensile Modulus | 1800 MPa | 980 MPa |
| Yield Strength | 76 MPa | 54 MPa |
| Elongation at Break | 270 % | 320 % |
| Thermal Stability | Higher | Lower |
| researchgate.net |
While this compound itself is not directly used as a reactive diluent for epoxy resins, its hydrogenated derivative, 1,4-butanediol, is used to synthesize 1,4-butanediol diglycidyl ether (BDDE). wikipedia.org BDDE serves as a reactive diluent for epoxy resins, reducing their viscosity and acting as a flexibilizer for aromatic resins. wikipedia.orgnih.gov This highlights an indirect but significant role of this compound as a precursor to compounds utilized in epoxy resin production.
This compound is a versatile intermediate in the production of various synthetic resins and high-performance polymers and coatings. atamanchemicals.comatamanchemicals.com Its application extends to the manufacture of plasticizers, where it improves the flexibility and processing properties of plastics, particularly in flexible polyvinyl chloride (PVC) products. atamanchemicals.com It is also used in the creation of heat-resistant materials, contributing to products capable of withstanding extreme temperatures. atamanchemicals.com
This compound, or its derivative cis-2-butene-1,4-diol, has been investigated in copolymerization studies. For instance, poly(acrylamide-co-cis-2-butene-1,4-diol) can be synthesized by polymerizing various molar ratios of acrylamide (B121943) and cis-2-butene-1,4-diol using a redox initiator like ceric ammonium (B1175870) nitrate (B79036) (CAN). ajchem-a.comajchem-a.comresearchgate.netresearchgate.net In these copolymers, cis-2-butene-1,4-diol can act as both a monomer and a reducing agent. ajchem-a.comajchem-a.com Analysis of such copolymers, including gel permeation chromatography (GPC) and hydroxyl number determination, often shows that acrylamide units constitute a larger portion of the copolymer chains, indicating faster propagation rates for acrylamide. ajchem-a.comajchem-a.com Thermal characterization, using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), reveals multi-stage decomposition and shifts in the glass transition temperature (Tg) after modification with aliphatic carboxylic acids, which can improve thermal stability. ajchem-a.comajchem-a.com
An example of optimal reaction conditions and yield for poly(acrylamide-co-cis-2-butene-1,4-diol) synthesis is provided below:
| Parameter | Value |
| CAN Solution | 8 mL |
| Acrylamide | 2.4 x 10⁻³ mmol |
| cis-2-butene-1,4-diol | 19.6 x 10⁻³ mmol |
| Reaction Time | 6 hours |
| Reaction Temperature | 50 °C |
| Best Copolymer Yield | 65.1% |
| ajchem-a.comajchem-a.com |
Computational Chemistry and Theoretical Investigations
Adsorption Mechanisms and Surface Interactions
Theoretical studies have been instrumental in elucidating the adsorption behavior of butyne-1,4-diol on metal surfaces, a key aspect of its function as a corrosion inhibitor.
Density Functional Theory (DFT) calculations have been employed to model the interaction of this compound with iron surfaces, specifically the Fe(100) surface. These studies reveal that the molecule chemisorbs onto the iron surface primarily through the alkyne group. wien2k.at The most stable adsorption geometry is a fourfold di-σ configuration, where the unsaturated carbon-carbon bond interacts with four surface iron atoms. wien2k.at
This interaction involves the formation of covalent bonds between the C2 and C3 atoms of the this compound molecule and two iron atoms on the surface. wien2k.at This strong chemical bond is characterized by a significant adsorption energy of approximately -2.65 eV to -2.70 eV, which is substantially higher than that of water on the same surface (-0.35 eV), explaining its effectiveness in displacing water and inhibiting corrosion. wien2k.at The calculations also indicate a reduced double bond character in the adsorbed molecule, suggesting a significant electronic interaction and charge transfer between the adsorbate and the metal surface. wien2k.at The adsorption is primarily driven by the attraction of the alkyne group to the iron surface, while the hydroxyl groups experience repulsion. wien2k.at
| Adsorption Parameter | Value | Reference |
| Most Stable Adsorption Geometry | Fourfold di-σ | wien2k.at |
| Adsorption Energy | -2.65 to -2.70 eV | wien2k.at |
| Primary Interacting Group | Alkyne group (C≡C) | wien2k.at |
| Nature of Interaction | Chemisorption (covalent bonding) | wien2k.at |
Modeling the interactions between this compound and metal surfaces is crucial for understanding its role as a corrosion inhibitor. rsc.org It is widely accepted that the triple bond of acetylenic alcohols like this compound plays a significant role in their inhibition mechanism through π-electron interactions with the metal surface. researchgate.netelectrochemsci.orgfaratarjome.ir This interaction leads to the adsorption of the inhibitor molecules on the metal, forming a protective layer that blocks corrosive agents. researchgate.net
Computational modeling serves as a time-efficient and environmentally friendly approach to screen potential organic corrosion inhibitors before their synthesis and experimental testing. rsc.org These theoretical methods can predict the active sites of the molecule responsible for the interaction with the metal surface and the orientation of the adsorbed molecule. rsc.org For this compound, modeling confirms that the alkyne group is the primary site for adsorption on iron surfaces. wien2k.at The formation of this protective film has been observed to effectively reduce the corrosion rate of steel. faratarjome.ir
Reaction Mechanism Elucidation through Quantum Chemical Calculations
Quantum chemical calculations have provided deep insights into the reaction mechanisms involving this compound, particularly its catalytic hydrogenation.
The industrial production of butane-1,4-diol involves the catalytic hydrogenation of this compound. ecoinvent.org This process typically occurs in stages, first hydrogenating the alkyne to an alkene (2-butene-1,4-diol) and subsequently to the alkane (butane-1,4-diol). researchgate.net Quantum chemical calculations can help elucidate the energetics and pathways of these reactions.
Studies have shown that the first stage of hydrogenation, from this compound to 2-butene-1,4-diol (B106632), is generally faster than the second stage. researchgate.net This is attributed to the stronger adsorption of the semi-hydrogenated product (2-butene-1,4-diol) on the catalyst surface. researchgate.net Langmuir-Hinshelwood kinetic models, often used in conjunction with experimental data, suggest that the adsorption of this compound on the catalyst surface is a key step in the reaction mechanism. researchgate.net The solvent can also play a role; for instance, a mixed solvent of 2-propanol and water has been shown to enhance the adsorption of this compound on a palladium catalyst compared to pure 2-propanol. researchgate.net
Transition state analysis using quantum chemical methods is essential for understanding the kinetics of chemical reactions. For the cyclodehydration of 2-butene-1,4-diol, a derivative of this compound, theoretical investigations have been conducted to understand the reaction mechanism. researchgate.net While specific transition state analyses for the hydrogenation of this compound are not extensively detailed in the provided context, the principles of such analyses are applicable. In a related context, transition state calculations have been used to investigate the 1,4-elimination reaction in the synthesis of 1-cyano-1,3-butadiene from a derivative of butene-1,4-diol. nsf.gov These calculations help to verify the proposed reaction pathways by connecting the reactant and product states through a specific transition state. nsf.gov
Conformational Analysis and Molecular Dynamics Simulations
Understanding the conformational landscape of this compound and its dynamic behavior is important for predicting its physical properties and reactivity.
Conformational analysis of related diols, such as butane-1,4-diol, has been performed using quantum chemical calculations, identifying numerous gas-phase conformers. researchgate.net These studies reveal the complex potential energy surface of such molecules. For butane-1,4-diol, evidence of internal hydrogen bonding has been found through gas-phase electron diffraction, which influences its conformational preferences. acs.orgdatapdf.com
While specific molecular dynamics (MD) simulations for this compound were not detailed in the provided search results, MD simulations are a powerful tool for studying the dynamic behavior of molecules. 193.6.1 For instance, MD simulations have been used to study the adsorption of corrosion inhibitor molecules on metal surfaces, providing insights into the formation and structure of the protective film. ohio.edu Such simulations can model the interactions between inhibitor molecules and the metal surface, as well as the influence of the molecular geometry of the inhibitor on the morphology of the adsorbed layer. ohio.edu
Environmental Chemical Transformations and Fate
Biodegradation Pathways and Microbial Metabolism
The biodegradation of butyne-1,4-diol plays a significant role in its environmental fate. Studies have shown that this compound can undergo biological degradation under specific conditions.
Fungal Metabolism and Metabolite Identification (e.g., Acetylene (B1199291) Dicarboxylic Acid)
Fungi have been identified as contributors to the metabolism of this compound. For instance, the fungus Fusarium merismoides B11 has been observed to form acetylene dicarboxylic acid and its esters from 2-butyne-1,4-diol (B31916). atcc.org This highlights a specific metabolic pathway involving fungal species in the transformation of this compound.
Biological Degradation Mechanisms
This compound has been demonstrated to be readily biodegradable under aerobic conditions. In a study utilizing a sewage sludge inoculum, 90% biodegradation of 1,4-butynediol was achieved within four days at an initial concentration of 500 mg/L. nih.gov This indicates that microbial activity can effectively break down this compound in environmental systems.
While specific detailed degradation mechanisms for this compound by individual microorganisms are less extensively documented, insights can be drawn from the metabolism of structurally similar diols. For example, the related compound 1,4-butanediol (B3395766) is metabolized by Pseudomonas putida KT2440. This process begins with the oxidation of 1,4-butanediol to 4-hydroxybutyrate, a step in which highly expressed dehydrogenase enzymes play an essential role. nih.gov The resulting 4-hydroxybutyrate can then be further metabolized through several pathways, including oxidation to succinate, CoA activation and subsequent oxidation to succinyl-CoA, or beta-oxidation leading to glycolyl-CoA and acetyl-CoA. nih.gov Another example is the degradation of 3-butyn-1-ol (B147353) by Pseudomonas BB1, which involves an initial oxidation of the alcohol group by an alcohol dehydrogenase, followed by the probable oxidation of the resulting aldehyde to 3-butynoic acid. microbiologyresearch.org The 3-butynoic acid is then hydrated to acetoacetate, which is subsequently degraded via acetoacetyl-CoA to acetyl-CoA. microbiologyresearch.org These examples suggest that initial oxidation of the hydroxyl groups is a common step in the microbial degradation of alkynols and diols.
Table 1: Biodegradation Data for this compound
| Parameter | Value | Source |
| Biodegradation Extent (Aerobic) | 90% complete | nih.gov |
| Timeframe for 90% Biodegradation | 4 days | nih.gov |
| Inoculum Type | Sewage sludge | nih.gov |
| Initial Concentration | 500 mg/L | nih.gov |
| Overall Biodegradability Classification | Readily biodegradable | nih.govhpc-standards.com |
Chemical Degradation and Transformation in Environmental Systems
Beyond biological processes, this compound can undergo chemical degradation and transformation in various environmental compartments. The compound's chemical stability and reactivity with other substances influence its fate.
This compound is known to be incompatible with strong oxidizing agents, acids, and bases. pentachemicals.euechemi.comilo.org Violent reactions can occur in the presence of alkali or alkaline earth hydroxides or halides, and strong acids or mercury salts may cause violent decomposition. echemi.comnj.gov
In the atmosphere, this compound can be degraded by reaction with photochemically-produced hydroxyl radicals. The estimated rate constant for this vapor-phase reaction is 3.4 x 10⁻¹¹ cm³/molecule-sec at 25 °C, corresponding to an atmospheric half-life of approximately 11 hours at a typical hydroxyl radical concentration. echemi.com Degradation by ozone is also possible, with an estimated rate constant of 3.0 x 10⁻²⁰ cm³/molecule-sec at 25 °C. echemi.com
Table 2: Atmospheric Chemical Degradation of this compound
| Degradation Mechanism | Estimated Rate Constant (at 25 °C) | Estimated Atmospheric Half-life (at 5x10⁵ OH radicals/cm³) | Source |
| Reaction with Hydroxyl Radicals | 3.4 x 10⁻¹¹ cm³/molecule-sec | ~11 hours | echemi.com |
| Reaction with Ozone | 3.0 x 10⁻²⁰ cm³/molecule-sec | Not specified, but significantly slower than OH reaction | echemi.com |
Research on Waste Treatment Methods and Environmental Footprint Mitigation
Research and practical approaches are continuously being developed to manage this compound waste and mitigate its environmental impact. General guidelines for disposal emphasize treating it as hazardous waste. pentachemicals.euatamanchemicals.comechemi.comilo.org This includes soaking up spills with inert absorbent material and ensuring proper containment in closed containers for disposal. atamanchemicals.comilo.org It is crucial to prevent the discharge of this compound into drains and the environment. atamanchemicals.comechemi.comilo.org
Analytical Techniques for Research and Development
Chromatographic Methods for Product and By-product Analysis (e.g., GC-FID)
Chromatographic techniques, particularly Gas Chromatography with Flame Ionization Detection (GC-FID), are indispensable for the analysis of butyne-1,4-diol (BYD) and its hydrogenation products, such as 1,4-butanediol (B3395766) (BAD) and 2-butene-1,4-diol (B106632) (BED). fishersci.ca GC-FID allows for the quantitative determination of these compounds, enabling the monitoring of reaction progress and the identification of impurities or by-products.
A robust GC-FID method for the quantitative determination of 1,4-butanediol, often present as a related impurity in drug products like Busulfan, has been established. uni.lu This method utilizes a capillary column with a DB-1 phase, typically 30 meters in length, 0.53 mm internal diameter, and a 2.65 µm film thickness. uni.lu Hydrogen is commonly employed as the carrier gas. uni.lusci-toys.com
Table 1: Typical GC-FID Parameters for 1,4-Butanediol Analysis
| Parameter | Value | Source |
| Column Type | DB-1 capillary column | uni.lu |
| Column Dimensions | 30 m x 0.53 mm i.d. x 2.65 µm film | uni.lu |
| Carrier Gas | Hydrogen | uni.lusci-toys.com |
| Carrier Gas Flow Rate | 3.0 mL/min | sci-toys.com |
| Injector Temperature | 260 °C | sci-toys.com |
| Detector Temperature | 300 °C | sci-toys.com |
| Oven Program | 1) 100 °C for 1.0 min | sci-toys.com |
| 2) Ramp to 270 °C at 15 °C/min | sci-toys.com | |
| 3) Hold at 270 °C for 3.7 min | sci-toys.com | |
| Injection Parameters | Split Ratio = 30:1, 1 µL injected | sci-toys.com |
This methodology has demonstrated accuracy, specificity, robustness, stability, linearity, precision, and ruggedness, capable of quantifying 1,4-butanediol from its lowest limit of quantitation (LLQ) up to 200% of the specification limit. uni.lu Beyond GC-FID, other chromatographic techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed to identify 1,4-butanediol in aqueous solutions. sci-toys.com
Spectroscopic Characterization of this compound and its Derivatives
Spectroscopic methods are fundamental for elucidating the molecular structure and functional groups of this compound and its various derivatives.
FT-IR spectroscopy is widely used to identify the characteristic functional groups present in this compound and its derivatives. The technique provides a unique vibrational fingerprint for molecular identification. nih.gov For 2-butyne-1,4-diol (B31916), reference IR spectra are available, showing distinct absorption bands.
In the characterization of phosphorus-containing dendrons synthesized with 2-butyne-1,4-diol as a core, specific IR absorption bands were observed, providing evidence of successful synthesis and the presence of expected functional groups.
Table 2: Representative FT-IR Absorption Bands for this compound and Derivatives
| Compound/Functional Group | Wavenumber (cm⁻¹) | Assignment (Example) | Source |
| 2-Butyne-1,4-diol | 5650 | General IR spectrum | |
| CHO stretching | 1693 | Aldehyde group | |
| P=O stretching | 1236 | Phosphoryl group | |
| P-O-C (aromatic) | 931, 1167 | Aromatic phosphate | |
| P-O-C (aliphatic) | 1076 | Aliphatic phosphate |
FT-IR has also been successfully applied in the characterization of poly (acrylamide-co-cis-2-butene-1,4-diol) copolymers, confirming their structural features.
NMR spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the chemical environment of hydrogen and carbon atoms within the molecule, crucial for confirming the structure of this compound and its derivatives.
For 2-butyne-1,4-diol, ¹H NMR spectra are available, with data from collections such as Sadtler Research Laboratories. Similarly, ¹³C NMR chemical shifts are utilized for its characterization.
In the synthesis and characterization of phosphorus-containing dendrons derived from 2-butyne-1,4-diol, both ¹H NMR and ¹³C NMR, along with ³¹P NMR, were instrumental in confirming the molecular structure.
Table 3: Representative NMR Data for this compound Derivatives
| Nucleus | Chemical Shift (δ/ppm) | Multiplicity | Integration | Assignment (Example) | Solvent | Frequency (MHz) | Source |
| ¹H | 9.90 | s | 4H | CHO | DMSO-d₆ | 500 | |
| ¹H | 7.16–7.37 | m | 16H | Ar-H | DMSO-d₆ | 500 | |
| ¹H | 3.92–3.97 | m | 4H | –CH₂–O– | DMSO-d₆ | 500 | |
| ¹³C | 192.9, 158.4, 137.6, | - | - | Various carbons | DMSO-d₆ | 125 | |
| 129.9, 121.8, 120.5, | |||||||
| 115.0, 86.0, 52.5 | |||||||
| ³¹P | -13.93 | - | - | Phosphorus | 85% H₃PO₄ | 81 |
NMR spectroscopy has also been employed in the characterization of poly (acrylamide-co-cis-2-butene-1,4-diol) copolymers, providing structural insights into the synthesized polymers.
Thermal Analysis Techniques
Thermal analysis techniques are crucial for understanding the stability, phase transitions, and decomposition behavior of this compound and its related compounds.
TGA measures the change in mass of a sample as a function of temperature or time, providing information about thermal decomposition and volatile content. For 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol (B75399), TGA revealed a decomposition onset at 220 °C, attributed to enhanced thermal stability due to intermolecular O–H···π interactions.
In the study of poly (acrylamide-co-cis-2-butene-1,4-diol) copolymers, TGA, in conjunction with derivative thermogravimetry (DTG), showed multi-stage decomposition patterns. TGA curves are also utilized to evaluate the thermal properties of trans-2-butene-1,4-diol copolyesters. This technique is also applied to characterize adsorbent materials, confirming the successful incorporation of various functional groups.
DSC measures the heat flow into or out of a sample as a function of temperature or time, identifying thermal transitions such as melting, crystallization, and glass transitions. This compound itself has a melting point of 58 °C (331 K). nih.gov For synthesis-grade 2-Butyne-1,4-diol, the melting range is typically observed between ≥ 54 °C and ≤ 57 °C.
In the analysis of poly (acrylamide-co-cis-2-butene-1,4-diol) copolymers, DSC exhibited a shift in the glass transition temperature (Tg) peak after reaction with aliphatic carboxylic acids, indicating changes in the polymer's thermal properties. DSC analysis of trans-2-butene-1,4-diol copolyesters has been used to determine composition dependencies of melting temperature (Tm), crystallization temperature (Tc), enthalpy of melting (ΔHm), and enthalpy of crystallization (ΔHc), providing insights into their co-crystallization behavior.
Table 4: Key Thermal Properties of this compound
| Property | Value | Source |
| Melting Point | 58 °C (331 K) | nih.gov |
| Melting Range | ≥ 54 °C to ≤ 57 °C (for synthesis grade) | |
| Boiling Point | 238 °C (511 K) | nih.gov |
Morphological and Structural Characterization Methods (e.g., SEM, XRD for coatings)
Morphological and structural characterization methods provide critical insights into the physical attributes and crystalline arrangement of materials influenced by this compound. Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) are indispensable tools in this regard, often complemented by techniques like Atomic Force Microscopy (AFM).
Scanning Electron Microscopy (SEM) SEM is extensively employed to examine the surface morphology and topography of materials. In the context of coatings, the addition of this compound has been observed to significantly alter surface characteristics. For instance, in the electrodeposition of nickel layers, increasing BD concentration in sulfamate (B1201201) baths leads to a gradual flattening of the surface morphology, replacing pyramidal structures with smoother finishes. cenmed.com Similarly, in the electrodeposition of Co-Ni alloys, BD acts to smoothen the deposit surface. uni.lu SEM studies on Ni-matrix nanocomposite coatings incorporating ZrO2 have shown that the presence of BD can decrease the mean roughness of the coatings. nih.gov Furthermore, when 2-butyne-1,4-diol functions as a corrosion inhibitor, SEM, often coupled with Atomic Force Microscopy (AFM), can reveal the formation of a protective film on the metal surface, which contributes to corrosion resistance by reducing surface roughness. wikipedia.org
Electrochemical Characterization Techniques (e.g., for corrosion studies)
Electrochemical characterization techniques are indispensable for evaluating the corrosion inhibition capabilities of this compound and assessing the corrosion resistance of coatings containing it. Key techniques include Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization.
Electrochemical Impedance Spectroscopy (EIS) EIS is widely used to study the interfacial properties of metal-solution systems and to quantify inhibition efficiency. Investigations into the inhibition of mild steel corrosion in 0.5 M sulfuric acid by 2-butyne-1,4-diol have consistently shown high inhibition efficiencies, reaching up to 98%, as determined by EIS data. wikipedia.org Short-term impedance measurements further indicate that the interfacial inhibition is time-dependent, with full performance achieved more rapidly at higher inhibitor concentrations and temperatures. wikipedia.org In studies concerning API X65 steel pipelines in carbonate/bicarbonate solutions, EIS measurements confirmed that 2-butyne-1,4-diol effectively reduces corrosion susceptibility, with inhibition efficiencies reaching approximately 92% at a 5 mM concentration. For electrodeposited nanocrystalline Ni-W-B alloy coatings, EIS results demonstrated that the inclusion of 2-butyne-1,4-diol as a brightener leads to enhanced corrosion resistance.
Potentiodynamic Polarization Potentiodynamic polarization curves provide information on corrosion current density, corrosion potential, and the type of inhibition (anodic, cathodic, or mixed). For API X65 steel in carbonate/bicarbonate solution, potentiodynamic polarization studies revealed that 2-butyne-1,4-diol acts as a mixed-type inhibitor, influencing both anodic and cathodic reactions. The corrosion current density was observed to decrease, and the inhibition efficiency increased with increasing concentrations of the inhibitor. In the context of Ni-W-B coatings, potentiodynamic polarization studies showed that these alloys exhibit passivation behavior over a wide range of anodic potentials, regardless of their composition, with 2-butyne-1,4-diol contributing to their anticorrosion properties.
Detailed Research Findings Research has shown that the inhibitive performance of 2-butyne-1,4-diol is significant. For mild steel in 0.5 M sulfuric acid, inhibition efficiencies can reach up to 98% wikipedia.org. In the case of API X65 steel in 2 M Na2CO3/1 M NaHCO3 solution, a maximum inhibition efficiency of approximately 92% was achieved with 5 mM of the inhibitor. The adsorption of 2-butyne-1,4-diol on the steel surface follows the Langmuir adsorption isotherm, with a standard adsorption free energy of -21.08 kJ/mol, indicating a strong interaction between the inhibitor molecules and the metal surface. This adsorption leads to the formation of a protective film that isolates the metal from the aggressive medium.
The following table summarizes key findings related to the electrochemical characterization of this compound as a corrosion inhibitor:
Table 1: Electrochemical Performance of this compound as a Corrosion Inhibitor
| Material | Corrosive Medium | This compound Concentration | Inhibition Efficiency (%) | Adsorption Isotherm | Adsorption Free Energy (kJ/mol) | Inhibition Type | Source |
| Mild Steel | 0.5 M H2SO4 | 0.5 - 5 mM | Up to 98 | Not specified | Not specified | Not specified | wikipedia.org |
| API X65 Steel | 2 M Na2CO3/1 M NaHCO3 | 5 mM | ~92 | Langmuir | -21.08 | Mixed-type |
Future Research Directions and Emerging Applications
Development of More Sustainable and Green Synthetic Routes
The conventional industrial synthesis of butyne-1,4-diol primarily relies on the Reppe synthesis, involving the reaction of acetylene (B1199291) and formaldehyde (B43269) wikipedia.orgontosight.ai. While effective, this method often entails the use of harsh reaction conditions and can generate undesirable byproducts ijpsjournal.com. The future trajectory of this compound synthesis is geared towards the development of more sustainable and green approaches. This includes exploring alternative feedstocks derived from renewable resources and implementing milder reaction conditions to minimize environmental impact ijpsjournal.comnih.gov.
Key areas of research in green synthesis routes include:
Biocatalysis : Investigating enzymatic or microbial pathways for the synthesis of this compound or its precursors, offering high specificity and operation under ambient conditions ijpsjournal.commdpi.com.
Catalysis with Renewable Resources : Developing processes that utilize bio-based acetylene or formaldehyde equivalents, reducing reliance on fossil fuels.
Process Intensification : Designing continuous flow reactors and microreactors that can achieve higher yields with reduced energy consumption and waste generation.
These efforts align with the broader movement towards green chemistry, aiming for processes that are inherently safer and more environmentally friendly ijpsjournal.com.
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
A critical aspect of this compound chemistry, particularly in its conversion to other valuable compounds like 2-butene-1,4-diol (B106632) and 1,4-butanediol (B3395766), is the control of selectivity and efficiency in catalytic hydrogenation reactions nih.goveuropa.euresearchgate.net. Current industrial processes often utilize palladium (Pd), platinum (Pt), or nickel (Ni)-based catalysts nih.govresearchgate.net. However, achieving high selectivity for the desired intermediate, such as 2-butene-1,4-diol (cis-BED), without over-hydrogenation to 1,4-butanediol (BDO) remains a challenge nih.goveuropa.euresearchgate.net.
Future research is focused on developing novel catalytic systems with superior performance:
Biogenic Catalysts : Biogenic Pt catalysts, for instance, show promise in achieving high activity and selectivity in the hydrogenation of 2-butyne-1,4-diol (B31916), potentially serving as a less toxic alternative to traditional Lindlar-type catalysts which use lead nih.govresearchgate.net. Studies have shown that Pt nanoparticles synthesized within Escherichia coli bacteria can increase selectivity towards semi-hydrogenation products researchgate.net.
Metal-Organic Framework (MOF)-supported Catalysts : Catalysts like Pt@ZIF-8 have demonstrated high activity and excellent selectivity (greater than 94%) for 1,4-butenediol from 1,4-butynediol, without the need for additional additives nih.govresearchgate.net.
Nanomaterial-based Catalysts : Research continues into using palladium-functionalized carbon nanotubes ncl.res.in and hyper-crosslinked polystyrene (HPS) supported Pd catalysts for selective hydrogenation, exhibiting high selectivity even at low metal loadings europa.eu. Structured palladium catalysts supported on active carbon fibers have also shown high selectivity (up to 97%) for 2-butene-1,4-diol psu.edu.
Density Functional Theory (DFT) Studies : Computational methods like DFT are increasingly employed to gain a molecular-level understanding of the interactions between reactants and metal catalysts, aiding in the rational design of more efficient and selective catalysts researchgate.net.
Table 1: Illustrative Catalytic Performance for 2-Butyne-1,4-diol Hydrogenation
| Catalyst Type | Substrate | Target Product | Conversion (%) | Selectivity (%) | Reference |
| Pt/SiC | 2-Butyne-1,4-diol | 2-Butene-1,4-diol | 96 | 96 | nih.govresearchgate.net |
| Pt@ZIF-8 | 1,4-Butynediol | 1,4-Butenediol | 99 | >94 | nih.govresearchgate.net |
| Pd/HPS | 2-Butyne-1,4-diol | 2-Butene-1,4-diol | Near total | 98.5-99.6 | europa.eu |
| Pd/Active Carbon Fiber | 2-Butyne-1,4-diol | 2-Butene-1,4-diol | Up to 80 | Up to 97 | psu.edu |
| Biogenic Pt (E. coli) | 2-Butyne-1,4-diol | 1,4-Butenediol | 45 (after 2h) | 0.9 (relative) | researchgate.net |
Integration of this compound into Advanced Functional Materials and Nanotechnology
This compound's unique structure, particularly its triple bond and hydroxyl groups, positions it as a valuable monomer and intermediate for the development of advanced functional materials and applications in nanotechnology ontosight.ai.
Polymer Science : It is a key building block for the synthesis of various polymers, including polyesters and polyurethanes, which find applications in textiles, adhesives, and coatings ontosight.aiatamanchemicals.com. Future research may explore its use in high-performance polymers with tailored properties.
Functionalized Supports : In heterogeneous catalysis, this compound-functionalized supports are being investigated to enhance catalyst stability, activity, and selectivity in various chemical transformations atamanchemicals.com.
Electrodeposition : this compound is already utilized as a class-II brightener in nickel electroplating, influencing the microstructure and hardness of the deposited layers atamanchemicals.commdpi.com. Research continues to optimize its role in creating advanced coatings with specific mechanical and surface properties.
Biomedical Applications : Its derivatives are being explored in biotechnological research, including potential uses in drug delivery systems, tissue engineering, and coatings for medical devices ontosight.aiatamanchemicals.com.
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Science
The future of this compound research necessitates a highly interdisciplinary approach, bridging chemistry, materials science, and environmental science sciencecareers.org. This collaborative framework is essential for addressing complex challenges and unlocking the full potential of this compound.
Sustainable Material Design : Integrating principles of green chemistry into the design and synthesis of new materials derived from this compound, ensuring their environmental benignity throughout their lifecycle.
Circular Economy : Research into the recyclability and biodegradability of this compound-based polymers and materials, contributing to circular economy models.
Environmental Remediation : Exploring the use of this compound and its derivatives in environmental applications, such as in the development of advanced adsorbents or catalysts for pollution control.
Process Optimization for Sustainability : Combining chemical engineering principles with environmental science to optimize industrial processes for this compound production and utilization, reducing energy consumption and waste generation.
This integrated research strategy aims to develop innovative solutions that are not only scientifically advanced but also environmentally responsible and economically viable.
Q & A
Q. What are the primary synthetic pathways for producing butyne-1,4-diol, and how do reaction conditions influence yield and purity?
this compound is synthesized via the reaction of acetylene with two equivalents of formaldehyde under alkaline conditions. Key variables include temperature (typically 80–120°C), pressure (5–10 bar), and catalyst selection (e.g., copper acetylide or modified nickel catalysts). Side reactions, such as over-hydrolysis or polymerization, can reduce purity, necessitating precise control of stoichiometry and quenching protocols . Post-synthesis purification often involves distillation or recrystallization to isolate the diol from byproducts like oligomers or unreacted formaldehyde.
Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?
Nuclear magnetic resonance (NMR) spectroscopy is critical for distinguishing regioisomers. For example, -NMR can identify proton environments near the triple bond (δ ~2.5–3.5 ppm for acetylenic protons), while -NMR confirms carbon hybridization (sp carbons at ~70–90 ppm). Infrared (IR) spectroscopy detects O-H stretches (~3200–3600 cm) and C≡C vibrations (~2100–2260 cm). Discrepancies in spectral data between synthetic batches may indicate impurities or incomplete reactions, requiring iterative optimization .
Q. What role does this compound play in polymer science, particularly in chain extension or crosslinking?
this compound acts as a rigid chain extender in polyurethanes and polyesters due to its linear structure and triple bond, which enhances mechanical strength. Comparative studies with butane-1,4-diol show that the triple bond restricts rotational freedom, improving thermal stability. For example, poly(urethane ureas) incorporating this compound exhibit higher tensile modulus compared to those using flexible diols like diethylene glycol (DEG) .
Advanced Research Questions
Q. What catalytic systems optimize the hydrogenation of this compound to butane-1,4-diol, and how do pore structures affect selectivity?
Nickel-based catalysts (e.g., Ni/AlO-SiO) achieve >95% selectivity for butane-1,4-diol at 80–120°C and 20–50 bar H. Mesoporous supports enhance diffusion of the bulky diol, reducing side reactions like over-hydrogenation to tetrahydrofuran. Catalyst deactivation due to coking can be mitigated via periodic oxidative regeneration . Advanced characterization (TEM, BET) correlates pore size (5–15 nm) with activity, as narrower pores limit accessibility of the triple bond .
Q. How can researchers design experiments to evaluate this compound derivatives as enzyme inhibitors (e.g., RNase A)?
Derivatives like 1,4,5-trisubstituted carboxylated 1,2,3-triazoles are synthesized via Huisgen cycloaddition between this compound derivatives and azides. Inhibition efficacy is assessed via:
Q. What strategies address contradictions in reported thermodynamic properties of this compound (e.g., boiling point, solubility)?
Discrepancies often arise from sample purity or measurement techniques. For example:
- Boiling point : Literature values range from 238–245°C due to variations in distillation setups. High-vacuum distillation (0.1–1 mbar) reduces thermal decomposition.
- Solubility : Conflicting data in polar solvents (e.g., water, ethanol) may stem from hydrate formation. Karl Fischer titration ensures anhydrous conditions during measurements .
Q. How does the stereochemistry of butene-1,4-diol isomers (cis vs. trans) influence their reactivity in organic synthesis?
- Cyclodehydration : cis-2-Butene-1,4-diol reacts with active methylene compounds to form 2-vinyl-2,3-dihydrofurans (yields >80%), while the trans isomer favors open-chain products due to steric hindrance.
- Metathesis : The cis isomer participates in Grubbs’ cross-metathesis with eugenol to generate natural product analogs, leveraging its planar geometry for efficient orbital overlap .
Methodological Guidance
Q. What analytical workflows are recommended for quantifying this compound in complex matrices (e.g., biological fluids)?
Ultra-high-pressure liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) provides sub-ppm detection limits. Key steps:
- Sample preparation : Solid-phase extraction (SPE) using C18 cartridges to remove interfering lipids/proteins.
- Chromatography : A phenyl-modified stationary phase (e.g., Chromolith® RP-18e) resolves this compound from structural analogs like butane-1,4-diol.
- Quantification : Isotope dilution with -labeled internal standards minimizes matrix effects .
Q. How can computational chemistry predict the environmental persistence of this compound derivatives?
- QSPR models : Relate molecular descriptors (e.g., logP, polar surface area) to biodegradation half-lives.
- DFT calculations : Simulate oxidative degradation pathways, identifying vulnerable sites (e.g., triple bond for ozonolysis).
- Ecotoxicity profiling : Use tools like ECOSAR to estimate LC values for aquatic organisms .
Tables
Q. Table 1. Catalytic Performance of Ni-Based Catalysts in this compound Hydrogenation
| Catalyst | Temperature (°C) | H Pressure (bar) | Selectivity (%) | Reference |
|---|---|---|---|---|
| Ni/AlO-SiO (5 nm pores) | 100 | 30 | 97 | |
| Ni-Cu/AlO | 120 | 50 | 89 |
Q. Table 2. Spectral Signatures of this compound Derivatives
| Derivative | -NMR (δ, ppm) | IR (C≡C stretch, cm) |
|---|---|---|
| 1,4,5-Trisubstituted triazole | 2.6 (t, 2H), 3.8 (s, 2H) | 2120 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
